![molecular formula C21H18ClN3O4 B2496510 Ethyl 4-(3-chlorobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 941885-83-2](/img/structure/B2496510.png)
Ethyl 4-(3-chlorobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Synthesis Analysis
The synthesis of compounds similar to Ethyl 4-(3-chlorobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate often involves multistep reactions, starting from basic aromatic or heteroaromatic compounds. For example, a related compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was synthesized through a reaction involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, characterized by NMR and mass spectral analysis, and confirmed by single crystal X-ray diffraction studies (D. Achutha et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed using advanced techniques like single crystal X-ray diffraction. The compound's structure can exhibit intramolecular hydrogen bonds contributing to its stability and can be further stabilized by π-π interactions. Such molecular interactions are crucial for understanding the compound's reactivity and potential applications (D. Achutha et al., 2017).
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Researchers have developed methods for synthesizing new derivatives of pyrimidine, which exhibit antimicrobial properties. These synthetic pathways include the use of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate as a precursor for generating various pyrido and pyrazolo derivatives, demonstrating the compound's utility in creating biologically active molecules (Farag, Kheder, & Mabkhot, 2008).
Regioselective Synthesis Under Ultrasound Irradiation
A study outlined the efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates via ultrasound irradiation. This method significantly reduces reaction times and highlights the compound's role in facilitating rapid and selective chemical synthesis (Machado et al., 2011).
Novel Heterocyclic Derivatives
Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been transformed into a variety of heterocyclic derivatives, showcasing the compound's versatility in heterocyclic chemistry and potential applications in developing new chemical entities with various biological activities (Harb et al., 1989).
Corrosion Inhibition
Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,c]pyrazole-5-carboxylate was investigated as a corrosion inhibitor for mild steel in industrial applications. The study demonstrated the compound's effectiveness in forming a protective layer on the metal surface, significantly reducing corrosion in an acidic environment (Dohare et al., 2017).
Synthesis of Functionalized Tetrahydropyridines
Another research focused on the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This study not only highlights the compound's utility in organic synthesis but also opens pathways for creating molecules with potential pharmacological properties (Zhu, Lan, & Kwon, 2003).
properties
IUPAC Name |
ethyl 4-[(3-chlorobenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c1-3-29-21(28)19-17(23-20(27)14-5-4-6-15(22)11-14)12-18(26)25(24-19)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKBFYUILXSVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-chlorobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate |
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